molecular formula C20H10N2Na2O4 B12432133 2,2'-Biquinoline-4,4'-dicarboxylic acid disodium salt

2,2'-Biquinoline-4,4'-dicarboxylic acid disodium salt

Cat. No.: B12432133
M. Wt: 388.3 g/mol
InChI Key: AUPXFICLXPLHBB-UHFFFAOYSA-L
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Description

Bicinchoninic acid is a chemical compound widely used in biochemical assays, particularly for the quantification of proteins. It is known for its ability to form a purple-colored complex with cuprous ions (Cu+), which is used in the bicinchoninic acid assay to measure protein concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicinchoninic acid is synthesized through a series of chemical reactions involving the condensation of two molecules of 2,4-dihydroxybenzaldehyde with hydrazine . The reaction typically occurs under alkaline conditions and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, bicinchoninic acid is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain bicinchoninic acid in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bicinchoninic acid primarily undergoes complexation reactions with metal ions, particularly cuprous ions (Cu+). It does not typically undergo oxidation, reduction, or substitution reactions under normal assay conditions .

Common Reagents and Conditions

The most common reagent used with bicinchoninic acid is copper(II) sulfate, which provides the cupric ions (Cu2+) that are reduced to cuprous ions (Cu+) by proteins in the assay. The reaction occurs under alkaline conditions, typically at a pH of 11.25 .

Major Products Formed

The major product formed in the reaction between bicinchoninic acid and cuprous ions is a purple-colored complex that absorbs light at a wavelength of 562 nm. This complex is used to quantify the concentration of proteins in a sample .

Mechanism of Action

The mechanism by which bicinchoninic acid exerts its effects involves the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) by proteins. Bicinchoninic acid then forms a stable complex with the cuprous ions, resulting in a purple-colored product. This color change is proportional to the protein concentration and can be measured using spectrophotometric techniques .

Comparison with Similar Compounds

Bicinchoninic acid is often compared with other protein quantification reagents, such as the Bradford reagent and the Lowry reagent. While all these reagents are used for protein quantification, bicinchoninic acid offers several advantages:

Similar compounds include:

Bicinchoninic acid stands out due to its simplicity, stability, and compatibility with various sample types.

Properties

Molecular Formula

C20H10N2Na2O4

Molecular Weight

388.3 g/mol

IUPAC Name

disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2

InChI Key

AUPXFICLXPLHBB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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